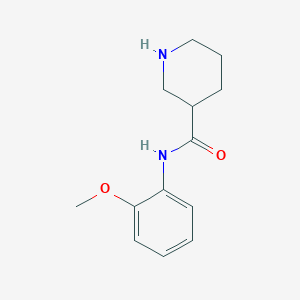
N-(2-methoxyphenyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)piperidine-3-carboxamide, also known as MPDC, is a synthetic compound that belongs to the class of piperidine derivatives. MPDC has gained significant attention in the scientific community due to its potential application in the field of neuroscience.
Mecanismo De Acción
N-(2-methoxyphenyl)piperidine-3-carboxamide functions as a competitive antagonist of dopamine D3 receptors, blocking the binding of dopamine to these receptors. This leads to a decrease in the activity of the dopamine D3 receptor pathway, which is implicated in several neurological disorders.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)piperidine-3-carboxamide has been shown to have several biochemical and physiological effects, including a decrease in dopamine release, an increase in dopamine turnover, and a decrease in dopamine receptor density. These effects are consistent with the mechanism of action of N-(2-methoxyphenyl)piperidine-3-carboxamide as a dopamine D3 receptor antagonist.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methoxyphenyl)piperidine-3-carboxamide is its selectivity for dopamine D3 receptors, which allows for targeted manipulation of this pathway. However, N-(2-methoxyphenyl)piperidine-3-carboxamide has limited solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxyphenyl)piperidine-3-carboxamide. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists. Additionally, there is a need for further research on the mechanism of action of N-(2-methoxyphenyl)piperidine-3-carboxamide and its potential therapeutic applications in neurological disorders. Finally, there is a need for more comprehensive studies on the pharmacokinetics and pharmacodynamics of N-(2-methoxyphenyl)piperidine-3-carboxamide to better understand its potential clinical utility.
Conclusion:
In conclusion, N-(2-methoxyphenyl)piperidine-3-carboxamide is a synthetic compound with potential applications in the field of neuroscience as a selective dopamine D3 receptor antagonist. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2-methoxyphenyl)piperidine-3-carboxamide has the potential to lead to the development of new therapeutic agents for neurological disorders.
Métodos De Síntesis
N-(2-methoxyphenyl)piperidine-3-carboxamide can be synthesized by reacting 2-methoxyphenylpiperidine with 3-chlorocarbonyl piperidine in the presence of a base such as sodium hydride. The reaction yields N-(2-methoxyphenyl)piperidine-3-carboxamide as a white crystalline solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)piperidine-3-carboxamide has been extensively studied for its potential application as a selective dopamine D3 receptor antagonist. Dopamine D3 receptors are implicated in several neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. N-(2-methoxyphenyl)piperidine-3-carboxamide has shown promising results in preclinical studies as a potential therapeutic agent for these disorders.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFQDHOZSBZMPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

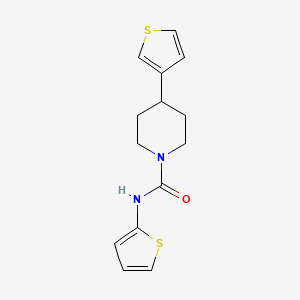
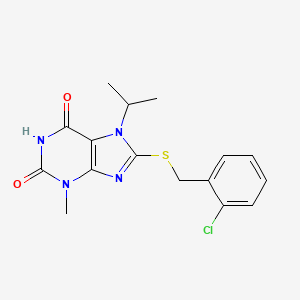
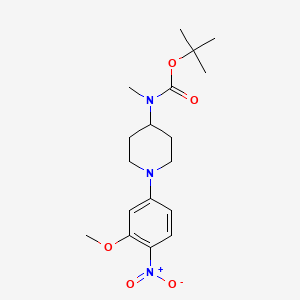
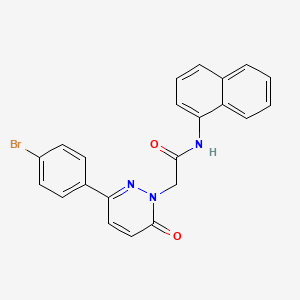
![2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B2387964.png)

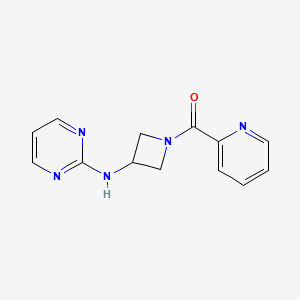
![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/no-structure.png)

![2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid](/img/structure/B2387974.png)

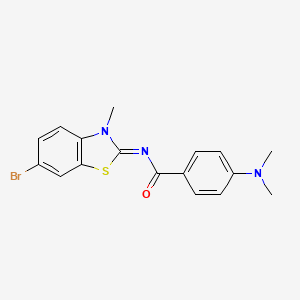
![2-Chloro-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]propan-1-one](/img/structure/B2387978.png)
![3-(3-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2387980.png)